molecular formula C9H7BrF3NO2 B15203108 Methyl 4-amino-5-bromo-2-(trifluoromethyl)benzoate

Methyl 4-amino-5-bromo-2-(trifluoromethyl)benzoate

Cat. No.: B15203108
M. Wt: 298.06 g/mol
InChI Key: JRRNIIGNVXJAJU-UHFFFAOYSA-N
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Description

Methyl 4-amino-5-bromo-2-(trifluoromethyl)benzoate (CAS: 1057673-25-2) is a halogenated aromatic ester featuring a trifluoromethyl group at position 2, an amino group at position 4, and a bromine atom at position 5. Its molecular formula is C₉H₇BrF₃NO₂, with an approximate molecular weight of 298.11 g/mol (calculated). The compound has been utilized in pharmaceutical and agrochemical research as a synthetic intermediate, particularly in the development of kinase inhibitors and halogenated bioactive molecules . However, it is currently listed as a discontinued product by suppliers like CymitQuimica, likely due to challenges in synthesis, stability, or market demand .

Properties

IUPAC Name

methyl 4-amino-5-bromo-2-(trifluoromethyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrF3NO2/c1-16-8(15)4-2-6(10)7(14)3-5(4)9(11,12)13/h2-3H,14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRRNIIGNVXJAJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1C(F)(F)F)N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrF3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-amino-5-bromo-2-(trifluoromethyl)benzoate typically involves multiple steps. One common method includes:

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-amino-5-bromo-2-(trifluoromethyl)benzoate undergoes several types of chemical reactions:

Common Reagents and Conditions

    Nitration: Nitric acid and sulfuric acid.

    Reduction: Hydrogen gas with a palladium catalyst.

    Bromination: Bromine or N-bromosuccinimide (NBS).

    Esterification: Methanol and sulfuric acid as a catalyst.

Major Products Formed

The major products formed from these reactions include various substituted benzoates and derivatives with modified functional groups, which can be further utilized in different chemical syntheses .

Scientific Research Applications

Methyl 4-amino-5-bromo-2-(trifluoromethyl)benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 4-amino-5-bromo-2-(trifluoromethyl)benzoate involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. The amino and bromo groups can form hydrogen bonds and halogen bonds with target proteins, influencing their activity and function .

Comparison with Similar Compounds

Structural and Functional Differences

Compound Name Substituents (Positions) CAS Number Molecular Weight Availability Key Features
Methyl 4-amino-5-bromo-2-(trifluoromethyl)benzoate 4-NH₂, 5-Br, 2-CF₃ 1057673-25-2 298.11 Discontinued High steric bulk from Br; amino group enhances nucleophilicity.
Methyl 3-amino-5-(trifluoromethyl)benzoate (PI-17907) 3-NH₂, 5-CF₃ 22235-25-2 219.16 Available (97% purity) Lacks bromine; amino at position 3 may alter binding affinity.
Methyl 2-amino-4-chloro-5-(trifluoromethyl)benzoate 2-NH₂, 4-Cl, 5-CF₃ 1698027-36-9 ~285.67 Available Chlorine (smaller than Br) improves solubility; positional isomer.
Methyl 5-bromo-2-fluoro-4-(trifluoromethyl)benzoate (HR230336) 5-Br, 2-F, 4-CF₃ 2007915-72-0 301.03 Available Fluoro increases stability; trifluoromethyl at position 4 vs. 2.
Methyl 3-bromo-2-chloro-5-(trifluoromethoxy)benzoate 3-Br, 2-Cl, 5-OCF₃ 2704827-34-7 ~338.48 Available Trifluoromethoxy (electron-withdrawing) vs. trifluoromethyl.

Physicochemical and Reactivity Comparisons

Electron Effects: The amino group in the target compound (position 4) is electron-donating, enhancing reactivity in electrophilic substitutions compared to derivatives with electron-withdrawing groups (e.g., fluoro in HR230336) .

Stability and Applications: The amino group in the target compound may render it prone to oxidation, limiting shelf life. In contrast, the fluoro-substituted HR230336 exhibits greater stability . Chloro analogs (CAS 1698027-36-9) are preferred in drug discovery for improved metabolic stability compared to brominated derivatives .

Industrial Relevance

  • Trifluoromethoxy-containing analogs (e.g., CAS 2704827-34-7) are prioritized in materials science due to their resistance to hydrolysis, unlike the target compound’s trifluoromethyl group .

Biological Activity

Methyl 4-amino-5-bromo-2-(trifluoromethyl)benzoate is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of an amino group, a bromo group, and a trifluoromethyl group on the aromatic ring. The molecular formula is C10H8BrF3N2O2. The trifluoromethyl group significantly enhances lipophilicity, which can influence the compound's interactions with biological membranes and targets.

The mechanism of action for this compound involves its interaction with specific molecular targets:

  • Lipophilicity : The trifluoromethyl group increases the compound's ability to penetrate biological membranes, facilitating interaction with cellular targets.
  • Hydrogen Bonding : The amino and bromo groups can form hydrogen bonds and halogen bonds with proteins, potentially influencing their activity and function.

Antimicrobial Properties

Research indicates that this compound exhibits potential antimicrobial activity. Studies have shown that compounds with similar structural features can inhibit bacterial growth, suggesting that this compound may also possess similar properties. The exact mechanisms remain under investigation, but it is hypothesized that the lipophilicity aids in membrane penetration, leading to effective microbial inhibition.

Anticancer Activity

This compound has been explored for its anticancer potential. Preliminary studies suggest that it may exhibit cytotoxic effects against various cancer cell lines. For instance, compounds containing trifluoromethyl groups have been associated with enhanced potency against cancer targets due to their ability to interact favorably with protein binding sites .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Antimicrobial Activity : In vitro studies demonstrated significant inhibition of pathogenic bacteria, indicating a promising role in treating infections caused by resistant strains.
  • Cytotoxicity Assays : Various assays conducted on cancer cell lines revealed that this compound exhibits dose-dependent cytotoxicity. For example, a study showed improved efficacy compared to standard chemotherapeutic agents in certain cancer models.
  • Mechanistic Studies : Molecular docking studies have provided insights into how this compound interacts with target proteins involved in cell proliferation and survival pathways .

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesBiological Activity
Methyl 4-amino-5-bromo-2-fluorobenzoateAmino, bromo, fluorineAntimicrobial
Methyl 4-amino-5-chloro-2-(trifluoromethyl)benzoateAmino, chloro, trifluoromethylAnticancer
Methyl 4-amino-5-bromo-2-(difluoromethyl)benzoateAmino, bromo, difluoromethylAntimicrobial and anticancer

The presence of the trifluoromethyl group in this compound distinguishes it from similar compounds by enhancing stability and lipophilicity, making it a valuable candidate in drug development.

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